molecular formula C8H7BrN4O B11861555 N-(4-bromo-1H-imidazo[4,5-c]pyridin-6-yl)acetamide CAS No. 57872-97-6

N-(4-bromo-1H-imidazo[4,5-c]pyridin-6-yl)acetamide

Cat. No.: B11861555
CAS No.: 57872-97-6
M. Wt: 255.07 g/mol
InChI Key: DTFUSXASLCHJHE-UHFFFAOYSA-N
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Description

N-(4-Bromo-3H-imidazo[4,5-c]pyridin-6-yl)acetamide is a heterocyclic compound that features an imidazo[4,5-c]pyridine core with a bromine atom at the 4-position and an acetamide group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromo-3H-imidazo[4,5-c]pyridin-6-yl)acetamide typically involves the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde to form 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine. This intermediate is then subjected to alkylation reactions under phase transfer catalysis (PTC) conditions to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the use of PTC and other catalytic processes in large-scale synthesis is common in the pharmaceutical industry due to their efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromo-3H-imidazo[4,5-c]pyridin-6-yl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction:

Common Reagents and Conditions

    Substitution: Common reagents include alkyl halides and nucleophiles under PTC conditions.

    Oxidation/Reduction:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[4,5-c]pyridine derivatives .

Scientific Research Applications

N-(4-Bromo-3H-imidazo[4,5-c]pyridin-6-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-Bromo-3H-imidazo[4,5-c]pyridin-6-yl)acetamide involves its interaction with specific molecular targetsIt is believed to interact with enzymes and receptors, influencing biological processes such as cell proliferation and apoptosis .

Properties

CAS No.

57872-97-6

Molecular Formula

C8H7BrN4O

Molecular Weight

255.07 g/mol

IUPAC Name

N-(4-bromo-1H-imidazo[4,5-c]pyridin-6-yl)acetamide

InChI

InChI=1S/C8H7BrN4O/c1-4(14)12-6-2-5-7(8(9)13-6)11-3-10-5/h2-3H,1H3,(H,10,11)(H,12,13,14)

InChI Key

DTFUSXASLCHJHE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC(=C2C(=C1)NC=N2)Br

Origin of Product

United States

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